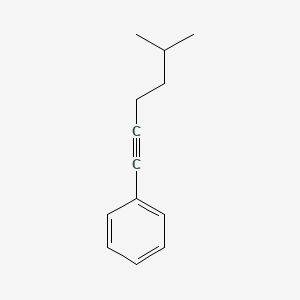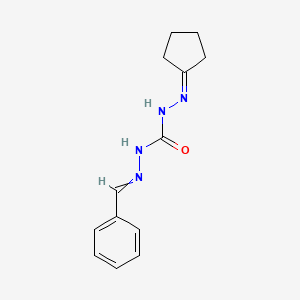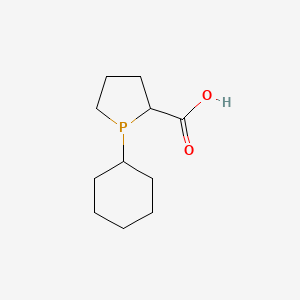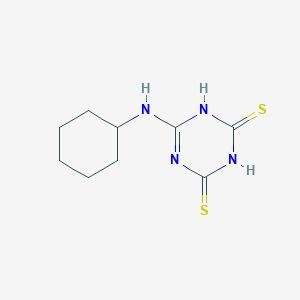![molecular formula C15H14BrN B14519391 (E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine CAS No. 62399-22-8](/img/structure/B14519391.png)
(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a methanimine group substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine typically involves the bromination of a precursor compound followed by a condensation reaction. One common method involves the bromination of 4-methylbenzyl alcohol to form 4-(bromomethyl)toluene. This intermediate is then reacted with 4-methylbenzylamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents and conditions used.
Reduction Reactions: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reaction conditions typically involve moderate temperatures and the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Reactions are often carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted phenylmethanimines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.
Reduction Reactions: Products include amines formed by the reduction of the imine group.
Scientific Research Applications
(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and condensation reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The imine group can participate in reversible binding interactions, influencing the compound’s activity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar structural motif with an aromatic ring and functional groups that can participate in similar reactions.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound also contains a bromophenyl group and is used in similar applications, such as antimicrobial agents.
Uniqueness
(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
62399-22-8 |
|---|---|
Molecular Formula |
C15H14BrN |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenyl]-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H14BrN/c1-12-2-8-15(9-3-12)17-11-14-6-4-13(10-16)5-7-14/h2-9,11H,10H2,1H3 |
InChI Key |
JXBKLDABSOWUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B14519369.png)
![Tris[(3-methylcyclopentyl)methyl]alumane](/img/structure/B14519373.png)
![1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14519380.png)
![2-[(4-Methylphenyl)selanyl]ethyl selenocyanate](/img/structure/B14519382.png)
![[Bis(2-chlorophenyl)methylidene]propanedinitrile](/img/structure/B14519383.png)
